molecular formula C25H28FN3O2S B2633264 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-4-fluorobenzenesulfonamide CAS No. 932293-47-5

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-4-fluorobenzenesulfonamide

Cat. No. B2633264
CAS RN: 932293-47-5
M. Wt: 453.58
InChI Key: LXFIAYFMZDFTSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C25H28FN3O2S and its molecular weight is 453.58. The purity is usually 95%.
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Scientific Research Applications

Structure and Synthesis

Research into the synthesis and structural elucidation of dihydroisoquinoline derivatives has advanced understanding of their chemical properties. For example, the structural determination of a modified Strecker synthesis product, 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile, provides insights into the molecular configurations and interactions within such compounds. This study highlights the versatility of dihydroisoquinolines as scaffolds for further chemical modifications, expanding their applicability in various research domains (Otero et al., 2017).

Biological Activity

Dihydroisoquinolines have been investigated for their potential biological activities. For instance, the synthesis and evaluation of novel annulated dihydroisoquinoline heterocycles have shown promise in cytotoxic assays, suggesting their utility in anticancer drug development. These compounds have been tested for in vitro antitumor screening, demonstrating significant activity against various cancer cell lines. Such research not only contributes to the discovery of new therapeutic agents but also provides a deeper understanding of the molecular basis of their activity (Saleh et al., 2020).

Drug Discovery and Development

The identification of human metabolites of specific dihydroisoquinoline derivatives exemplifies the role of these compounds in drug discovery and development. Understanding the metabolic pathways and the transporter-mediated renal and hepatic excretion of these metabolites is crucial for assessing the pharmacokinetics and safety profiles of new drugs. Such studies inform the design and optimization of compounds with improved efficacy and reduced toxicity (Umehara et al., 2009).

Molecular Imaging

Dihydroisoquinoline derivatives have also found applications in molecular imaging, particularly in the development of imaging agents for positron emission tomography (PET). The synthesis and evaluation of fluorine-18-labeled benzamide analogues, targeting the sigma2 receptor status of solid tumors, exemplify the utility of dihydroisoquinoline-based compounds in non-invasive cancer diagnostics. Such research advances the field of molecular imaging and aids in the early detection and monitoring of cancer (Tu et al., 2007).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28FN3O2S/c1-28(2)23-11-7-20(8-12-23)25(29-16-15-19-5-3-4-6-21(19)18-29)17-27-32(30,31)24-13-9-22(26)10-14-24/h3-14,25,27H,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFIAYFMZDFTSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)F)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-4-fluorobenzenesulfonamide

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